molecular formula C11H15ClN2 B8566822 2-Chloro-6-piperidinomethylpyridine

2-Chloro-6-piperidinomethylpyridine

Cat. No. B8566822
M. Wt: 210.70 g/mol
InChI Key: DYOQBLRQWTZYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-piperidinomethylpyridine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-piperidinomethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-piperidinomethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-piperidinomethylpyridine

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-6-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C11H15ClN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2

InChI Key

DYOQBLRQWTZYLB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-chloro-6-methylpyridine (50.0 g, 0.392 mole) in 393 mL of carbon tetrachloride was added N-bromosuccinicide (87.2 g, 0.49 mole) and 1.0 g of benzoyl peroxide. The mixture was stirred at reflux for 22 hours, cooled to 10° and filtered. The chilled filtrate then was treated slowly with piperidine (83.5 g, 0.98 mole) and allowed to stir at ambient temperature for 18 hours. After removal of the piperidine hydrobromide by filtration, the filtrate was concentrated to about half volume and extracted with 6N HCl (65 mL) and 3N HCl (40 mL). The acid extracts were made basic with 40% sodium hydroxide and the product was extracted into methylene chloride. The solvent was evaporated and the residue distilled to yield 41% of the title compound as a colorless oil, b.p. 101°-103°/0.45 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
393 mL
Type
solvent
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

To 2-chloro-6-methylpyridine (50.0 g, 0.392 mole) in 393 mL of carbon tetrachloride was added N-bromosuccinimide (87.2 g, 0.49 mole) and 1.0 g of benzoyl peroxide. The mixture was stirred at reflux for 22 hours, cooled to 10° and filtered. The chilled filtrate then was treated slowly with piperidine (83.5 g, 0.98 mole) and allowed to stir at ambient temperature for 18 hours. After removal of the piperidine hydrobromide by filtration, the filtrate was concentrated to about half volume and extracted with 6N HCl (65 mL) and 3N HCl (40 mL). The acid extracts were made basic with 40% sodium hydroxide and the product was extracted into methylene chloride. The solvent was evaporated and the residue distilled to yield 41% of the title compound as a colorless oil, b.p. 101°-103°/0.45 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
393 mL
Type
solvent
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Yield
41%

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